N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide
Description
Properties
Molecular Formula |
C15H22N6O |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C15H22N6O/c1-10-11(2)18-15-16-9-17-21(15)14(10)20-7-5-13(6-8-20)19(4)12(3)22/h9,13H,5-8H2,1-4H3 |
InChI Key |
YWEVRRWBFVHYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The 5,6-dimethyl-triazolo[1,5-a]pyrimidine moiety forms the central heterocyclic scaffold. A convergent approach begins with the condensation of 5-methyl-1H-1,2,4-triazol-3-amine with dimethyl acetylenedicarboxylate under acidic conditions (e.g., HCl in ethanol), followed by thermal cyclization. Alternative routes employ Knorr-type cyclizations using β-keto esters and triazole precursors. The 7-position is activated for subsequent substitution, typically via halogenation (e.g., POCl₃) to yield 7-chloro-5,6-dimethyl-triazolo[1,5-a]pyrimidine.
Critical parameters include:
- Temperature control : Cyclization proceeds optimally at 80–100°C to prevent decomposition.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful moisture exclusion.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, as confirmed by $$ ^1H $$-NMR (δ 2.35 ppm for methyl groups, δ 8.72 ppm for triazole protons).
Functionalization of the Piperidine Moiety
The piperidine ring is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Source highlights copper-catalyzed reactions between β-aminoalkyl zinc iodides and chlorinated precursors as effective for constructing enantiomerically enriched piperidines. For this compound, 4-amino-N-methylpiperidine undergoes sequential protection and functionalization:
- Boc protection : Treatment with di-tert-butyl dicarbonate in THF yields tert-butyl 4-amino-N-methylpiperidine-1-carboxylate.
- Acetylation : Reaction with acetyl chloride in dichloromethane, catalyzed by DMAP, installs the N-methylacetamide group.
- Deprotection : TFA-mediated cleavage of the Boc group regenerates the secondary amine for subsequent coupling.
Key considerations:
- Steric effects : Bulky substituents on the piperidine nitrogen necessitate prolonged reaction times (12–24 h).
- Catalyst loading : CuI (5–10 mol%) in DMF at 60°C achieves >80% conversion in SNAr reactions.
Coupling of Triazolopyrimidine and Piperidine
The pivotal step involves forming the C–N bond between the triazolopyrimidine and piperidine. Source demonstrates high-yielding Suzuki-Miyaura couplings using Pd(PPh₃)₄ (2–5 mol%) in toluene/ethanol mixtures. Adapted for this synthesis:
- Reaction setup : 7-Chloro-5,6-dimethyl-triazolo[1,5-a]pyrimidine (1.0 equiv), 4-(N-methylacetamido)piperidine (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd catalyst in degassed toluene/EtOH (2:1).
- Conditions : 80°C for 4–6 h under argon.
- Workup : Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (EtOAc/hexane gradient) yields the coupled product in 85–93% yield.
Optimization data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | <70°C: <50% yield |
| Pd Catalyst | Pd(PPh₃)₄ | PdCl₂: 45% yield |
| Solvent | Toluene/EtOH (2:1) | DMF: 62% yield |
Analytical Characterization
Spectroscopic data :
- $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc), 2.01–2.19 (m, 2H, piperidine), 3.28–3.41 (m, 2H, N–CH₂), 3.89 (d, J = 2.23 Hz, 2H, triazole-CH₂).
- HRMS : m/z calcd. for C₁₅H₂₂N₆O [M+H]⁺ 303.1932, found 303.1928.
Chromatographic purity :
- HPLC (C18 column, MeCN/H₂O 70:30): Rt = 6.72 min, 99.1% purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide exerts its effects involves the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and inferred properties between the target compound and similar derivatives:
Key Observations:
- Piperidine vs. Amine Substituents : Piperidinyl groups (as in the target compound) offer conformational rigidity compared to linear amines (e.g., diethylamine in ), which may enhance target selectivity.
- Functional Group Impact : The N-methylacetamide in the target compound provides hydrogen-bonding capabilities absent in sulfonyl- or alkylamine-substituted analogs, suggesting distinct binding modes .
Biological Activity
N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N7 |
| Molecular Weight | 372.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | XOOAWQFYACFNJW-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound is believed to exhibit antitumor properties by inhibiting specific kinases involved in cell proliferation and survival pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell metabolism.
- Receptor Modulation : It could potentially modulate receptor activity that influences cellular signaling pathways.
Anticancer Properties
Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2).
- Cytotoxicity Assay : The MTT assay was utilized to evaluate the cytotoxic effects of the compound.
Table 1 summarizes the cytotoxic effects observed in preliminary studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SGC-7901 | 15.0 |
| A549 | 12.5 | |
| HepG2 | 10.0 |
These findings suggest that the compound has promising potential as an anticancer agent.
Study 1: Antitumor Activity Evaluation
In a controlled study published in a peer-reviewed journal, researchers synthesized various triazolopyrimidine derivatives and evaluated their anticancer activities. The study highlighted that compounds similar to this compound showed significant growth inhibition in multiple cancer cell lines compared to standard treatments like 5-fluorouracil (5-FU) .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action of triazolopyrimidine derivatives in inhibiting specific kinases linked to cancer progression. The results indicated that these compounds could effectively block the activity of key kinases involved in tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
